beta-Sitosterol tosylate CAS number and synonyms
beta-Sitosterol tosylate CAS number and synonyms
An In-Depth Technical Guide to β-Sitosterol Tosylate: Synthesis, Characterization, and Applications
Abstract
β-Sitosterol tosylate is a pivotal synthetic intermediate derived from β-sitosterol, one of the most abundant plant sterols. While the parent compound exhibits a wide range of promising pharmacological activities, its utility in medicinal chemistry is often enhanced through chemical modification. The tosylation of the C3-hydroxyl group is a critical first step in this process, converting a poor leaving group into a highly reactive tosylate ester. This guide provides a comprehensive technical overview of β-sitosterol tosylate, including its definitive identification, a detailed synthesis protocol, and its crucial applications as a precursor in steroid chemistry and drug development. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with foundational chemical principles to serve as a practical reference for laboratory applications.
Core Identification and Chemical Properties
β-Sitosterol tosylate is the p-toluenesulfonate ester of β-sitosterol. This derivatization fundamentally alters the reactivity of the sterol's C3 position, making it a versatile intermediate for further chemical synthesis.
| Identifier | Data | Source |
| CAS Number | 18089-46-8 | [1] |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate | [1] |
| Synonyms | β-Sitosteryl p-Toluenesulfonate, Stigmast-5-en-3β-ol p-Toluenesulfonate | [1] |
| Molecular Formula | C36H56O3S | [1] |
| Molecular Weight | 568.90 g/mol | [1] |
The Parent Compound: β-Sitosterol - A Pharmacological Profile
To appreciate the significance of β-sitosterol tosylate, one must first understand the therapeutic potential of its precursor, β-sitosterol (CAS No: 83-46-5).[2][3] β-Sitosterol is a ubiquitous phytosterol structurally similar to cholesterol.[4] It is widely investigated for a multitude of health benefits.
Key Pharmacological Activities:
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Anticancer Properties: β-Sitosterol has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including breast, prostate, and colon cancer.[5][6] Its mechanism often involves the modulation of critical signaling pathways such as Bcl-2, PI3K/Akt, and MAPK.[5][[“]]
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Cholesterol-Lowering Effects: It competitively inhibits the absorption of dietary cholesterol in the intestine, which can help lower LDL cholesterol levels in the blood.[8][9]
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Anti-Inflammatory and Immunomodulatory Effects: β-Sitosterol can modulate the immune response and has demonstrated anti-inflammatory activity, making it a compound of interest for autoimmune and inflammatory conditions.[[“]][10]
Despite this potential, the clinical application of β-sitosterol is often hampered by its poor aqueous solubility and consequently low bioavailability.[11][12] This limitation is a primary driver for its chemical modification into derivatives like β-sitosterol tosylate, which can serve as a starting point for developing more potent or bioavailable analogues.
Synthesis of β-Sitosterol Tosylate: Principles and Protocol
The conversion of β-sitosterol to its tosylate derivative is a cornerstone reaction in steroid chemistry. The primary objective is to transform the C3-hydroxyl group, a notoriously poor leaving group, into a tosylate group, which is an excellent leaving group for nucleophilic substitution and elimination reactions.
Causality of Experimental Design
The chosen reagents and conditions are critical for an efficient and clean reaction.
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p-Toluenesulfonyl Chloride (TsCl): This is the source of the tosyl group.
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Pyridine: This acts as both a solvent and a base. It neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
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4-Dimethylaminopyridine (DMAP): This serves as a nucleophilic catalyst. It reacts with TsCl to form a highly reactive intermediate (tosylpyridinium salt), which is then more readily attacked by the sterically hindered hydroxyl group of the sterol, significantly accelerating the reaction rate.
Detailed Experimental Protocol
The following protocol is adapted from the well-established synthesis of stigmasterol tosylate, which is directly analogous to the synthesis of β-sitosterol tosylate.[13]
Materials:
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β-Sitosterol (or high-purity phytosterol mixture)
-
p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Pyridine
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Acetone
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10% aqueous Sodium Bicarbonate (NaHCO₃) solution
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Deionized Water
Procedure:
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Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve β-sitosterol (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine.
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Addition of Tosyl Chloride: To the stirred solution, add tosyl chloride (2.1 eq). The reaction is typically stirred at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sterol spot is consumed (typically 6-12 hours).
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Workup and Precipitation: Once the reaction is complete, the reaction mixture is poured slowly into a large volume of cold 10% aqueous sodium bicarbonate solution with vigorous stirring. This neutralizes excess pyridine and precipitates the product.
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Filtration and Washing: The resulting white precipitate (crude β-sitosterol tosylate) is collected by vacuum filtration. The filter cake is washed thoroughly with deionized water to remove any residual pyridine and salts.
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Drying: The crude product is dried under vacuum.
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Purification: The dried solid is recrystallized from a suitable solvent, such as acetone, to yield pure β-sitosterol tosylate as white needles.[13]
This protocol represents a self-validating system; the successful formation of a precipitate upon addition to aqueous solution and its subsequent crystallization are strong indicators of product formation.
Synthesis Workflow Visualization
Caption: Workflow for the synthesis of β-Sitosterol Tosylate.
Applications in Steroid Chemistry and Drug Development
The primary value of β-sitosterol tosylate lies in its role as a versatile synthetic intermediate. The tosylate group's ability to act as an excellent leaving group opens the door to a wide array of subsequent chemical transformations.
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Precursor for Novel Steroid Derivatives: The tosylate can be readily displaced by a variety of nucleophiles (e.g., azides, halides, cyanides) to introduce new functionalities at the C3 position. This allows for the creation of libraries of novel steroid compounds that can be screened for enhanced or entirely new biological activities.
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Synthesis of Other Steroids: Historically, tosylation has been a key step in the multi-step synthesis of valuable steroids from readily available plant sterols. For instance, processes for converting phytosterols (a mixture containing β-sitosterol) into cholesterol or Vitamin D3 precursors often involve the formation of a phytosteryl tosylate intermediate.[14][15] This intermediate is then typically converted to an i-steroid methyl ether before subsequent side-chain cleavage.[14]
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Intermediate for Radiolabeling: The reactive nature of the tosylate allows for the introduction of radioactive isotopes, enabling the synthesis of radiolabeled β-sitosterol analogues for use in pharmacokinetic and metabolic studies.
Conclusion and Future Outlook
β-Sitosterol tosylate is more than just a derivative; it is an enabling molecule that unlocks the vast synthetic potential of its parent phytosterol. Its straightforward, high-yielding synthesis and the predictable reactivity of the tosylate group make it an indispensable tool for medicinal chemists and researchers in the steroid field. Future research will likely continue to leverage β-sitosterol tosylate as a foundational building block for creating novel steroid-based therapeutics with improved efficacy, targeted delivery, and optimized pharmacokinetic profiles for treating a range of human diseases, from cancer to hypercholesterolemia.
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